[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a hexanoylamino group, a phenyl ring, and a chloropyridine carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanoylamino Group: This step involves the reaction of hexanoic acid with an amine to form the hexanoylamino group.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Chloropyridine Carboxylate Moiety: This step involves the reaction of 6-chloropyridine-3-carboxylic acid with an appropriate reagent to form the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of [2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate: shares similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, allows for unique interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
[2-[4-(hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-3-4-5-19(25)23-16-9-6-14(7-10-16)17(24)13-27-20(26)15-8-11-18(21)22-12-15/h6-12H,2-5,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOCSVJSDVJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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